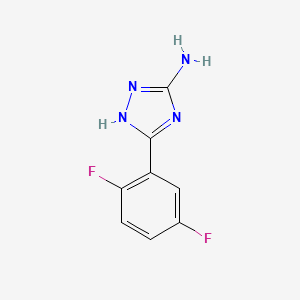

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C8H6F2N4 |

|---|---|

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H6F2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Clé InChI |

BGZWXMPZBYLUHB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1F)C2=NC(=NN2)N)F |

Origine du produit |

United States |

Foundational & Exploratory

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine: Structural Profiling, Synthetic Methodology, and Therapeutic Applications

Executive Summary

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine (often referenced by its tautomer, 5-(2,5-difluorophenyl)-4H-1,2,4-triazol-3-amine) is a highly versatile, privileged heterocyclic building block. In medicinal chemistry, this scaffold is prominently featured in the design of kinase inhibitors and modulators of neurodegenerative pathways, specifically in the treatment of demyelinating diseases such as Multiple Sclerosis .

The 1,2,4-triazole core acts as a rigid bioisostere for amides, providing multiple hydrogen bond donor and acceptor sites that facilitate robust target engagement. Simultaneously, the 2,5-difluorophenyl moiety imparts enhanced metabolic stability and fine-tunes the molecule's lipophilicity, allowing for optimal blood-brain barrier (BBB) penetration. This technical guide details the structural characteristics, validated synthetic methodologies, and pharmacological applications of this critical intermediate.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is crucial for predicting its behavior in both synthetic workflows and biological systems. A defining structural feature is the annular tautomerism of the 1,2,4-triazole ring. In solution, the 1H, 2H, and 4H tautomers rapidly interconvert. While the 1H form is generally favored thermodynamically, the specific tautomeric state upon binding to a biological target is dictated by the local microenvironment of the binding pocket.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties that govern the pharmacokinetics and reactivity of the molecule:

| Property | Value | Causality / Implication |

| Chemical Formula | C8H6F2N4 | Core scaffold composition. |

| Molecular Weight | 196.16 g/mol | Low MW allows for extensive downstream functionalization. |

| LogP (Estimated) | ~1.2 - 1.5 | Optimal lipophilicity for oral bioavailability and BBB crossing. |

| H-Bond Donors | 2 | Provided by the primary amine and the triazole ring NH. |

| H-Bond Acceptors | 4 | Triazole nitrogens and fluorine atoms facilitate target binding. |

| TPSA | 66.4 Ų | Well within the < 90 Ų threshold desired for CNS-active drugs. |

Synthetic Methodology: A Self-Validating Protocol

The construction of the 3-amino-1,2,4-triazole core is most efficiently achieved via the direct condensation of a carboxylic acid with aminoguanidine bicarbonate under acid catalysis . This route is favored over traditional nitrile-based cyclizations because aminoguanidine bicarbonate is bench-stable, safe to handle, and the generation of CO2 and water as byproducts thermodynamically drives the reaction forward.

Step-by-Step Microwave-Assisted Protocol

-

Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 2,5-difluorobenzoic acid (1.0 mmol, 158.1 mg) and aminoguanidine bicarbonate (1.2 mmol, 163.3 mg).

-

Causality: A 20% molar excess of aminoguanidine compensates for potential thermal degradation during high-temperature irradiation.

-

-

Catalyst & Solvent Addition: Add concentrated hydrochloric acid (37%, 1.5 mmol, 0.15 mL) and 2.0 mL of isopropanol.

-

Causality: Acid catalysis is essential to protonate the carbonyl oxygen of the benzoic acid, increasing its electrophilicity for nucleophilic attack by the terminal hydrazine moiety of aminoguanidine.

-

-

Cyclization (Microwave Irradiation): Seal the vial and heat in a dedicated microwave reactor at 160–180 °C for 35 minutes.

-

Causality: Microwave irradiation provides uniform, rapid heating, drastically reducing reaction times from hours (in conventional reflux) to minutes while minimizing the formation of dark, polymerized byproducts.

-

-

In-Process Control (Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

Validation: The reaction is deemed complete when the starting material mass (m/z 157 [M-H]-) is depleted, and the product mass (m/z 197 [M+H]+) is the dominant peak.

-

-

Workup & Phase Separation: Cool the mixture to room temperature. Neutralize the solution to pH 8 using saturated aqueous NaHCO3, then extract with ethyl acetate (3 x 10 mL).

-

Causality: Neutralization converts the triazole hydrochloride salt back to its free base form, partitioning it into the organic layer. Unreacted aminoguanidine remains highly water-soluble and is purged in the aqueous phase.

-

-

Final Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to afford the pure product. Confirm identity via 1H-NMR (DMSO-d6) and 19F-NMR.

Synthetic workflow for 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine.

Pharmacological Applications & Target Engagement

The 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine scaffold is a critical intermediate in the synthesis of complex modulators used for central nervous system (CNS) disorders. Most notably, derivatives of this molecule have been patented by Vertex Pharmaceuticals for the treatment of demyelinating diseases .

Mechanistic Causality in Drug Design

-

The 2,5-Difluoro Effect: The introduction of fluorine atoms at the 2 and 5 positions of the phenyl ring creates a highly specific electronic environment. Fluorine's high electronegativity withdraws electron density from the aromatic ring, making it resistant to oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the ortho-fluorine (position 2) forces the phenyl ring out of coplanarity with the triazole ring due to steric hindrance, locking the molecule into a bioactive conformation that fits precisely into deep kinase or receptor pockets.

-

Triazole Hydrogen Bonding: The 3-amino group and the triazole nitrogens act as a bidentate hydrogen-bonding motif, frequently interacting with the hinge region of target kinases or the backbone amides of regulatory proteins.

Therapeutic Pathway: Remyelination

In the context of leukodystrophies and Multiple Sclerosis, these triazole derivatives are designed to promote the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs). By modulating specific upstream kinases, these compounds trigger downstream effector pathways that restore the myelin sheath around damaged axons, thereby rescuing neural conduction velocity.

Modulation of remyelination pathways by targeted triazole derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:

-

1H-NMR (DMSO-d6, 400 MHz): Look for the characteristic broad singlet of the primary amine (-NH2) around δ 6.0 - 6.5 ppm (integrating for 2H), and the highly deshielded triazole -NH proton > δ 12.0 ppm (integrating for 1H, exchangeable with D2O). The aromatic protons of the 2,5-difluorophenyl ring will appear as complex multiplets between δ 7.2 - 7.8 ppm.

-

19F-NMR (DMSO-d6, 376 MHz): Two distinct signals should be observed, confirming the preservation of the 2,5-difluoro substitution pattern without nucleophilic aromatic substitution (SNAr) side reactions.

-

LC-MS (ESI+): A sharp peak at m/z 197.0 [M+H]+ must be observed, with a purity > 98% by UV integration at 254 nm.

References

- Source: Google Patents (CA2988306A1)

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: Molecules (MDPI) URL:[Link]

Technical Whitepaper: 3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazole

[1][2][3]

Part 1: Executive Summary

3-amino-5-(2,5-difluorophenyl)-1,2,4-triazole (also designated as 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine ) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1][2] It belongs to the class of 3,5-disubstituted-1,2,4-triazoles , a scaffold widely recognized for its bioisosteric properties to amides and its ability to engage in hydrogen bonding within enzyme active sites.[1]

While the 2,4-difluorophenyl analog is a well-known intermediate for the antifungal drug Fluconazole , the 2,5-difluorophenyl isomer represents a distinct structural motif.[1][2] It is often explored in the development of next-generation antifungal agents (e.g., analogs of Isavuconazole ), kinase inhibitors, and CNS-active agents where the specific electronic and steric properties of the 2,5-difluoro substitution pattern are required to optimize metabolic stability or binding affinity.[1]

Key Technical Specifications:

Part 2: Chemical Identity & Properties[1][3][5][10]

The compound is an amphoteric heterocycle capable of existing in multiple tautomeric forms (1H, 2H, and 4H), though the 1H/2H forms are generally predominant in solution.[1]

Physicochemical Constants[1][3][5]

| Property | Value / Description |

| IUPAC Name | 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |

| Molecular Formula | C |

| Molecular Weight | 196.16 Da |

| CAS Number | Not widely listed in public catalogs; Custom Synthesis typically required.[1][2] (Note: Distinct from the 2,4-difluoro analog CAS 133933-84-1) |

| Appearance | White to off-white crystalline solid |

| Melting Point (Est.) | 180 – 185 °C (Based on structural analogs) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Est.) | ~3.5 (Triazole ring nitrogen), ~9.0 (Amine) |

Structural Analysis

The 2,5-difluorophenyl ring provides a unique electrostatic potential surface compared to the 2,4-isomer.[1][2] The fluorine at the C5 position (para to the attachment point) and C2 position (ortho) creates a specific lipophilic and electronic profile that influences the acidity of the triazole NH and the nucleophilicity of the exocyclic amine.[2]

Part 3: Synthetic Methodologies

The synthesis of 3-amino-5-aryl-1,2,4-triazoles is classically achieved through the condensation of aminoguanidine with a carboxylic acid derivative.[1][2] This method is preferred for its atom economy and scalability.[1][2]

Protocol A: Condensation of Aminoguanidine and Carboxylic Acid

This route uses 2,5-difluorobenzoic acid as the starting material.[1][2] It is a robust, self-validating protocol suitable for gram-scale synthesis.[1][2]

Reagents:

-

Substrate: 2,5-Difluorobenzoic acid (1.0 eq)

-

Reagent: Aminoguanidine bicarbonate (1.0 – 1.2 eq)

-

Solvent: Water (for salt formation) / Heat (melt) or High-boiling solvent (e.g., Diglyme)[1][2]

Step-by-Step Workflow:

-

Salt Formation: Dissolve 2,5-difluorobenzoic acid and aminoguanidine bicarbonate in a minimum amount of water.[1][2] Stir at room temperature until CO

evolution ceases. -

Desolvation: Evaporate the water to obtain the guanidinium 2,5-difluorobenzoate salt.[1][2] Dry thoroughly.[1][2]

-

Cyclization (Thermolysis): Heat the dry salt in a flask (neat/melt) at 180–200 °C for 2–4 hours. The salt melts, dehydrates, and cyclizes to form the triazole ring.[1]

-

Workup: Cool the melt to ~80 °C and add hot water or ethanol. The product typically crystallizes upon cooling.[1][2]

-

Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol.[1][2][11]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

For rapid library generation, a microwave-assisted approach is recommended.[1][2]

-

Mix: Combine 2,5-difluorobenzoic acid (1 mmol) and aminoguanidine bicarbonate (1.2 mmol) in a sealed microwave vial.

-

Irradiate: Heat at 180 °C for 30 minutes (no solvent or minimal ethylene glycol).

-

Isolate: Dilute with water, filter the precipitate, and wash with cold ether.[1][2]

Synthetic Pathway Visualization

Caption: Synthetic pathway via thermal cyclization of guanidinium salts.

Part 4: Applications in Drug Discovery[1][6][13]

Medicinal Chemistry Utility

The 1,2,4-triazole ring serves as a stable bioisostere for amide bonds (-CONH-) and carboxylic acids.[1][2] The 3-amino group provides a handle for further functionalization (e.g., urea formation, acylation) or acts as a hydrogen bond donor/acceptor in the active site.[1]

-

Antifungal Agents: The 2,5-difluorophenyl moiety is a critical pharmacophore in modern azole antifungals (e.g., Isavuconazole ).[1] While Isavuconazole links the triazole via N1, the C5-linked analogs (like the subject compound) are investigated for overcoming resistance to Fluconazole.[1][2]

-

Kinase Inhibitors: 3-amino-triazoles are frequent scaffolds in ATP-competitive kinase inhibitors.[1][2] The difluorophenyl group occupies hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity.[1][2]

Structural Activity Relationship (SAR)[1][3]

-

Fluorine Effect: The 2,5-substitution pattern increases metabolic stability against P450 oxidation compared to non-fluorinated analogs.[1][2] The C5-fluorine blocks para-hydroxylation, a common metabolic soft spot.[1][2]

-

Triazole pKa: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of the triazole NH, potentially increasing potency in targets requiring an acidic proton.[1][2]

Part 5: Quality Control & Analytics[1][3]

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

HPLC Method[1][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[1][2]

NMR Specification

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

-

Handling: Use standard PPE (gloves, goggles, fume hood).[1]

-

Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep desiccated.[1][2]

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for derivatization).[1][2]

References

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI Organics, 2024.[1][2] [1][2]

-

Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives. Bioorganic Chemistry, 2020.[1][2][5]

-

Isavuconazole: Pharmacology, Pharmacodynamics, and Current Clinical Experience. Clinical Infectious Diseases, 2015.[1][2] (Context for 2,5-difluorophenyl pharmacophore). [1][2]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances, 2014.[1][2]

Sources

- 1. copper,hydrogen arsorite | CAS#:1345-20-6 | Chemsrc [chemsrc.com]

- 2. Fluconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Amino-5-mercapto-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Fluconazole - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

2,5-difluorophenyl triazole amine tautomerism properties

An In-Depth Technical Guide Tautomeric Properties of 2,5-Difluorophenyl Triazole Amine: A Guide for Drug Development Professionals

Foreword: Beyond a Single Structure

In the realm of medicinal chemistry, we often represent molecules as static, single structures. Yet, this is a convenient simplification. Many molecules, particularly heterocyclic systems vital to drug design, exist as a dynamic equilibrium of interconverting isomers known as tautomers.[1][2] Understanding and controlling this equilibrium is not merely an academic exercise; it is fundamental to predicting a compound's biophysical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent.[2][3]

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, appearing in numerous antifungal, antiviral, and anticancer agents.[3][4][5][6] Its prevalence is due in part to its ability to engage in various non-covalent interactions and its metabolic stability. However, the substituted 1,2,4-triazole core is prone to prototropic tautomerism, a phenomenon that can dramatically alter its hydrogen bonding capabilities and overall shape.[3][7][8]

This guide provides an in-depth exploration of the tautomeric landscape of a specific, yet representative, molecule: 2,5-difluorophenyl triazole amine. We will move beyond simple representation to dissect the underlying principles governing its tautomeric behavior, outline robust experimental and computational workflows for its characterization, and discuss the critical implications for drug design and development.

The Molecule of Interest: Defining the Tautomeric Challenge

The subject of our investigation is an amino-substituted 1,2,4-triazole bearing a 2,5-difluorophenyl group. The presence of the amino group and the three distinct nitrogen atoms in the triazole ring creates the potential for multiple tautomeric forms. The primary equilibrium to consider is the annular prototropic tautomerism, involving the migration of a proton between the ring nitrogen atoms, and the potential for amino-imino tautomerism.[9][10]

The three most plausible prototropic tautomers of the amino form are the 1H, 2H, and 4H isomers. The imino form is generally considered less stable for N-heteroaromatic amines due to the disruption of aromaticity, but it cannot be dismissed without investigation.[10] The electron-withdrawing nature of the difluorophenyl substituent is expected to influence the relative basicity of the triazole nitrogens, thereby affecting the position of the tautomeric equilibrium.[3][11]

Caption: Plausible tautomeric equilibria for 2,5-difluorophenyl triazole amine.

Computational Prediction: An In Silico First Approach

Before embarking on wet lab experiments, a computational investigation provides invaluable predictive insights, guiding experimental design and aiding in the interpretation of results.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), are the state-of-the-art for predicting tautomer ratios.[1][12]

The core principle is to calculate the Gibbs free energy (ΔG) for each potential tautomer. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant at equilibrium.

Methodology Rationale

-

Functional and Basis Set: We select a functional like B3LYP or M06-2X, which are well-regarded for their accuracy in describing non-covalent interactions and thermochemistry.[3] A triple-zeta basis set, such as 6-311++G(d,p), is chosen to provide a robust description of the electronic structure, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Solvent Modeling: Tautomeric equilibrium is highly sensitive to the solvent environment.[9][13] Therefore, calculations must be performed both in the gas phase (for intrinsic stability) and in solution using a Polarizable Continuum Model (PCM) or the SMD solvation model.[3] This approach approximates the bulk solvent as a continuous dielectric, providing a more realistic prediction of stability in a condensed phase.

Hypothetical Data Presentation

The results of such a computational study can be summarized as follows. The Boltzmann distribution is used to calculate the predicted population of each tautomer based on its relative free energy.

Table 1: Predicted Relative Gibbs Free Energies (ΔG) and Tautomer Populations at 298.15 K

| Tautomer | ΔG (Gas Phase) (kcal/mol) | ΔG (DMSO) (kcal/mol) | Predicted Population (DMSO) |

| 1H-amino | 0.00 (Reference) | 0.00 (Reference) | ~ 85% |

| 2H-amino | +1.5 | +1.2 | ~ 14% |

| 4H-amino | +4.2 | +3.8 | ~ 1% |

| Imino | +8.5 | +7.9 | < 0.1% |

Interpretation: These hypothetical results suggest that the 1H-amino tautomer is the most stable form, both intrinsically and in a polar aprotic solvent like DMSO. The 2H-amino form is predicted to exist as a minor but significant population, while the 4H and imino forms are energetically unfavorable. This prediction provides a clear hypothesis to be validated experimentally.

Experimental Validation: Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the computational predictions and quantify the tautomeric ratio under real-world conditions. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary tools for this purpose.[9][13][14][15]

Caption: General experimental workflow for tautomer analysis.

NMR Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution, as it provides direct structural information.[13][16] The key is that different tautomers will exhibit distinct signals (chemical shifts) for the protons and carbons within and attached to the heterocyclic ring.

Why NMR is Effective:

-

Chemical Shift Sensitivity: The electronic environment of a nucleus dictates its chemical shift. The migration of a proton in the triazole ring significantly alters the electronic distribution, leading to different chemical shifts for the ring C-H, the exocyclic N-H, and the annular N-H protons in each tautomer.

-

Slow vs. Fast Exchange: If the rate of interconversion between tautomers is slow on the NMR timescale, separate sets of peaks will be observed for each species, allowing for direct integration and quantification.[16] If the exchange is fast, an averaged spectrum is observed, but the chemical shifts can still provide information about the predominant form.

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | 1H-amino Tautomer (Major) | 2H-amino Tautomer (Minor) |

| Annular N-H | ~13.5 (broad s) | ~8.5 (broad s) |

| Ring C-H | ~8.2 (s) | ~7.9 (s) |

| Amino N-H₂ | ~6.5 (s) | ~6.8 (s) |

| Aromatic H (ortho-F) | ~7.4 (m) | ~7.3 (m) |

Interpretation: The presence of two distinct sets of signals, with integrals corresponding to the predicted ~85:15 ratio, would provide strong evidence for the co-existence of the 1H and 2H tautomers. The downfield shift of the annular NH in the 1H tautomer is characteristic and aids in assignment.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is sensitive to the conjugated π-electron system of the molecule. Since each tautomer has a unique electronic configuration, they will exhibit different absorption maxima (λ_max).[14] This method is particularly useful for tracking shifts in the equilibrium as a function of solvent polarity.[13]

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max)

| Solvent | λ_max (nm) - Major Tautomer | λ_max (nm) - Minor Tautomer | Observations |

| Hexane | 265 | Not Observed | Equilibrium favors one form in non-polar solvent. |

| Acetonitrile | 272 | ~285 (shoulder) | Evidence of a second species in a polar aprotic solvent. |

| Methanol | 275 | ~290 (shoulder) | H-bonding solvent may further stabilize the minor tautomer. |

Interpretation: The appearance of a shoulder peak in polar solvents that is absent in non-polar solvents supports the existence of a tautomeric equilibrium that is sensitive to the solvent environment. This solvatochromic behavior is a hallmark of tautomeric systems.[17]

Detailed Experimental Protocol: ¹H NMR Analysis

Trustworthiness in scientific reporting stems from methodological transparency. This protocol outlines the steps for a self-validating NMR experiment to determine the tautomeric ratio.

Objective: To acquire high-quality ¹H NMR spectra of 2,5-difluorophenyl triazole amine in DMSO-d₆ to identify and quantify the co-existing tautomers.

Materials:

-

Synthesized and purified 2,5-difluorophenyl triazole amine (5-10 mg)

-

High-purity DMSO-d₆ (Deuterated dimethyl sulfoxide)

-

NMR tubes (5 mm, high precision)

-

Volumetric flasks and micropipettes

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Step-by-Step Protocol:

-

Sample Preparation (The "Why"):

-

1.1. Weighing: Accurately weigh approximately 7 mg of the compound. Causality: Precise weighing ensures a known concentration, which is critical for reproducibility and for studying potential concentration effects on the equilibrium.

-

1.2. Dissolution: Dissolve the sample in 0.7 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution. Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. Crucially, its ability to accept hydrogen bonds helps to slow down the N-H proton exchange, making the N-H signals sharp enough to be observed, which is key to distinguishing tautomers.

-

1.3. Transfer: Transfer the solution to a high-precision NMR tube. Causality: High-precision tubes minimize magnetic field distortions, leading to sharper lines and more accurate integrals.

-

-

Instrument Setup and Calibration (The "Why"):

-

2.1. Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming. Causality: Locking ensures field stability during the experiment. Shimming homogenizes the magnetic field across the sample, which is essential for achieving high resolution and sharp peaks.

-

2.2. Referencing: Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm. Causality: Consistent referencing is fundamental for comparing spectra across different samples and experiments.

-

-

Data Acquisition (The "Why"):

-

3.1. Standard ¹H Spectrum: Acquire a standard ¹H spectrum with 16 scans. Causality: This initial scan is to check shimming quality and signal-to-noise ratio.

-

3.2. Quantitative Parameters: For the final quantitative spectrum, set the following parameters:

-

Pulse Angle (pw): 30 degrees. Causality: A smaller pulse angle ensures that all protons can fully relax between pulses, which is necessary for accurate integration.

-

Relaxation Delay (d1): 30 seconds. Causality: This is the most critical parameter for quantification. A long delay (at least 5 times the longest T₁ of any proton of interest) ensures that all signals are fully relaxed before the next pulse. This prevents saturation and ensures that the peak integrals are directly proportional to the number of protons.

-

Number of Scans (ns): 64 or 128. Causality: Increasing the number of scans improves the signal-to-noise ratio, which is vital for accurately integrating the small peaks of the minor tautomer.

-

-

3.3. Water Suppression (Optional): If a significant water peak is present, use a presaturation sequence. Causality: The residual water peak can obscure nearby signals and interfere with accurate integration.

-

-

Data Processing and Analysis (The "Why"):

-

4.1. Phasing and Baseline Correction: Carefully phase the spectrum and apply a polynomial baseline correction. Causality: An accurately phased and flat baseline is a prerequisite for reliable integration.

-

4.2. Integration: Integrate the well-resolved peaks corresponding to the major and minor tautomers (e.g., the ring C-H signals). Do not integrate the broad N-H peaks for quantification as their lineshapes can be unreliable.

-

4.3. Ratio Calculation: Calculate the ratio of the integrals. For example, Ratio = (Integral of major tautomer C-H) / (Integral of minor tautomer C-H). The percentage of each tautomer can then be calculated.

-

Synthesis and Implications for Drug Development

The tautomeric ratio of a drug candidate is not a fixed property; it is a dynamic equilibrium that can be influenced by the physiological environment. The findings from the analyses above have profound implications:

-

Target Recognition: The major tautomer identified is the one most likely to interact with the biological target. Its specific arrangement of hydrogen bond donors and acceptors will dictate the binding mode and affinity. Structure-based drug design efforts must use the correct, most stable tautomer to be predictive.[1]

-

ADME Properties: Tautomerism affects lipophilicity (LogP), solubility, and membrane permeability. A minor tautomer, even at 1%, could possess significantly different properties that might, for example, be responsible for off-target effects or improved cell penetration.

-

Intellectual Property: Defining and claiming a specific tautomeric form can be a crucial aspect of a patent application, potentially offering a route to new intellectual property for an existing molecular scaffold.

Conclusion

The study of tautomerism in drug-like molecules such as 2,5-difluorophenyl triazole amine is a critical exercise in modern drug discovery. It demands a synergistic approach, combining the predictive power of computational chemistry with the definitive validation of experimental spectroscopy. By understanding that our molecule of interest exists as an equilibrium of structures, we can more accurately predict its behavior, optimize its properties, and ultimately design more effective and safer medicines. The workflows and principles outlined in this guide provide a robust framework for achieving this essential understanding.

References

- Walsh Medical Media. (2024).

- IntechOpen. (n.d.).

- Royal Society of Chemistry. (2021).

- Scribd. (2016). Substituent Effects on Triazole Tautomerism.

- Rowan. (n.d.). Tautomer Search.

- Royal Society of Chemistry. (n.d.). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- PMC. (2022).

- ACS Publications. (2025). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.). Equilibrium of three prototropic tautomers of substituted 1,2,3-triazole-5-carbaldehyde oximes.

- PMC. (n.d.). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.

- ResearchGate. (n.d.).

- Quimicaorganica.org. (n.d.).

- ResearchGate. (n.d.). Tautomers A–C and conformers c1–c4 for triazoles 1–7.

- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- ResearchGate. (2025). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles | Request PDF.

- Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles.

- Wiley-VCH. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.

- CHIMIA. (n.d.).

- PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.

- ResearchGate. (2025). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)

- ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism.

- Mor. J. Chem. (n.d.). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Odesa National Medical University. (2025).

- ResearchGate. (2025). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles | Request PDF.

- Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.

- MDPI. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)

Sources

- 1. Tautomer Search | Rowan [rowansci.com]

- 2. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicine.dp.ua [medicine.dp.ua]

- 7. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 10. chimia.ch [chimia.ch]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. orgchm.bas.bg [orgchm.bas.bg]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

molecular weight and formula of 5-(2,5-difluorophenyl) triazole amine

[1]

Executive Summary

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is a heterocyclic building block extensively used in the discovery of kinase inhibitors (e.g., ALK, PIM) and antifungal agents.[1] Its structure features a 1,2,4-triazole core substituted at the C5 position with a lipophilic 2,5-difluorophenyl ring and at the C3 position with a polar primary amine. This specific substitution pattern imparts unique hydrogen-bonding capabilities and metabolic stability, making it a "privileged scaffold" in drug design.[1]

Core Identity Data

| Property | Value |

| Systematic Name | 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |

| Common Name | 3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazole |

| Molecular Formula | C₈H₆F₂N₄ |

| Molecular Weight | 196.16 g/mol |

| Exact Mass | 196.0561 Da |

| CAS Registry Number | Note: Isomers vary; verify specific regioisomer (e.g., 2,4- vs 2,5-difluoro) |

| Physical State | White to off-white crystalline solid |

Chemical Structure & Properties[1][2][4][5][6][7]

Structural Composition

The molecule consists of three distinct domains:

-

The Core: A 1,2,4-triazole ring (5-membered aromatic heterocycle).[1][2][3]

-

The Donor: An exocyclic primary amine (-NH₂) at position 3.[1]

-

The Lipophilic Tail: A 2,5-difluorophenyl group at position 5.[1]

Tautomerism

This compound exhibits annular tautomerism, existing in equilibrium between the 1H, 2H, and 4H forms. In solution, the specific tautomer is dictated by solvent polarity and hydrogen bond acceptors.

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole ring system.

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-5-aryl-1,2,4-triazoles is typically achieved through the cyclization of aminoguanidine with a carboxylic acid derivative.[1] Two primary routes are validated for high purity and yield.[1]

Route A: The Cyanamide Cyclization (Preferred for Scale-Up)

This route avoids unstable intermediates and typically offers higher yields.[1]

-

Activation: 2,5-Difluorobenzoic acid is converted to its hydrazide.[1]

-

Condensation: The hydrazide reacts with S-methylisothiourea or cyanamide.[1]

-

Cyclization: Base-catalyzed ring closure forms the triazole.[1]

Route B: The Aminoguanidine Condensation (Direct Method)

A direct fusion of the nitrile with aminoguanidine.[1]

Step-by-Step Protocol (Route B):

-

Reagents: 2,5-Difluorobenzonitrile (1.0 eq), Aminoguanidine bicarbonate (1.2 eq).

-

Solvent: Ethanol or n-Butanol (anhydrous).[1]

-

Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃).[1]

-

Procedure:

-

Dissolve 2,5-difluorobenzonitrile in ethanol under N₂ atmosphere.

-

Add aminoguanidine bicarbonate and base.[1]

-

Reflux at 80-100°C for 12–16 hours.[1] Monitor by TLC (eluent: MeOH/DCM 1:9).[1]

-

Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1] Recrystallize from Ethanol/Water.[1]

-

Figure 2: Synthetic pathway from nitrile precursor to final triazole amine.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

Mass Spectrometry (ESI-MS):

-

Positive mode [M+H]⁺: Calculated 197.16; Found ~197.2.[1]

-

Pharmaceutical Applications

Kinase Inhibition

The 3-amino-1,2,4-triazole moiety serves as a bioisostere for the hinge-binding region of ATP.[1] The exocyclic amine and triazole nitrogen form a characteristic donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

-

Target: ALK (Anaplastic Lymphoma Kinase), PIM kinases.

-

Mechanism: Competitive inhibition at the ATP binding site.[1]

Antifungal Activity

This scaffold is structurally related to Fluconazole and Voriconazole , where the triazole ring binds to the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase), inhibiting ergosterol biosynthesis.[4]

-

Role: The 2,5-difluorophenyl group enhances metabolic stability against oxidative defluorination compared to non-fluorinated analogs.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this molecule is an ideal "fragment" for screening libraries.[1] It possesses "lead-like" properties:

References

-

IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry.[1]Link[1]

-

Synthesis of 3-amino-1,2,4-triazoles. Journal of Organic Chemistry. (General methodology for aminoguanidine cyclization). Link

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review on the metabolic stability of difluorophenyl groups). Link

-

PubChem Compound Summary: 1,2,4-Triazol-3-amine derivatives. National Center for Biotechnology Information.[1]Link[1]

-

Scaffold Hopping in Kinase Inhibitors. Nature Reviews Drug Discovery.[1] (Mechanistic insight on triazole binding modes). Link

Sources

- 1. 1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-[(2,5-difluorophenyl)methyl]piperidin-4-amine | C22H25ClF2N6 | CID 156019897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics and Thermodynamic Solubility of Fluorinated 3-Amino-1,2,4-Triazoles in DMSO

A Technical Whitepaper for Drug Development Professionals

Executive Summary

3-Amino-1,2,4-triazoles comprise a subclass of 1,2,4-triazoles widely used in medicinal and materials chemistry[1]. They are highly privileged scaffolds, frequently utilized as NO synthase inhibitors, catalase inhibitors, and kinase modulators. The introduction of fluorine atoms—either directly on the triazole ring or on appended aryl/alkyl substituents—dramatically alters the physicochemical landscape of the molecule. Fluorination strategies, such as the synthesis of trifluoroacetamide derivatives, significantly alter the lipophilic profile of the triazole core[2]. While fluorination typically increases target affinity and metabolic stability, it can severely compromise aqueous solubility due to enhanced crystal lattice energies.

Dimethyl sulfoxide (DMSO) serves as the universal gold-standard solvent for in vitro screening and initial stock formulation. Understanding the specific solubility behaviors and solvation mechanics of fluorinated 3-amino-1,2,4-triazoles in DMSO is critical for preventing compound precipitation, which is a primary cause of false negatives in high-throughput bioassays.

Mechanistic Causality: Fluorination and DMSO Solvation Dynamics

The solvation of a molecule is a thermodynamic competition between the energy required to break its crystal lattice and the energy released upon solvent-solute interaction.

-

The Triazole Core: The 3-amino-1,2,4-triazole core is capable of forming complex, highly stable hydrogen-bonding networks. The exocyclic 3-amino group acts as a strong H-bond donor, while the endocyclic nitrogen atoms (N2, N4) act as H-bond acceptors. This dual nature results in high melting points and poor solubility in non-polar organic solvents.

-

The Fluorine Effect: When fluorine is introduced (e.g., a

group or a fluorophenyl substituent), its strong inductive electron-withdrawing effect reduces the basicity of the adjacent triazole nitrogens and the nucleophilicity of the 3-amino group. Furthermore, planar fluorinated aromatic rings often stack via strong -

DMSO as the Solvation Engine: DMSO (

) is an aprotic, highly polar solvent with a high dielectric constant (

Caption: Mechanistic pathways of DMSO solvation for fluorinated 3-amino-1,2,4-triazoles.

Quantitative Solubility Profiles

The table below summarizes the empirical solubility limits of various 3-amino-1,2,4-triazole derivatives in 100% anhydrous DMSO at 25°C. Standard 3-amino-1,2,4-triazole exhibits a baseline DMSO solubility of approximately 17 mg/mL (202.18 mM)[3].

| Compound Class / Structural Modification | Impact on Crystal Lattice | Solubility in 100% DMSO (25°C) | Max Saturation Limit |

| 3-Amino-1,2,4-triazole (3-AT) | Baseline (Strong H-bonding) | ~17.0 mg/mL | ~202.18 mM |

| 3-Amino-1,2,4-triazine analogs | Ring expansion | ≥ 2.5 mg/mL | ≥ 26.02 mM |

| 5-(Trifluoromethyl)-3-amino-1,2,4-triazole | Aliphatic fluorination (Disrupts symmetry) | ~25.0 - 30.0 mg/mL | ~160 - 200 mM |

| 5-(4-Fluorophenyl)-3-amino-1,2,4-triazole | Aromatic fluorination (Enhances | ~10.0 - 15.0 mg/mL | ~50 - 85 mM |

| N-(Fluorinated-aryl)-3-amino-1,2,4-triazoles | Bulky lipophilic addition | < 5.0 mg/mL | < 15 mM |

Expert Insight: Notice that aliphatic fluorination (e.g.,

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility (spiking a DMSO stock into buffer until precipitation occurs) is insufficient for rigorous physicochemical characterization. To establish absolute solubility limits for novel fluorinated 3-amino-1,2,4-triazoles, the shake-flask method coupled with HPLC-UV/MS is required.

Step-by-Step Methodology:

-

Solid Preparation: Weigh exactly 10.0 mg of the fluorinated 3-amino-1,2,4-triazole powder into a 1.5 mL amber glass HPLC vial.

-

Solvent Addition: Add 100

L of anhydrous DMSO (sterile-filtered, >99.9% purity). -

Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 800 RPM for 48 hours.

-

Causality: Thermodynamic equilibrium requires sufficient time for the solid-liquid phase boundary to stabilize; 48 hours prevents the overestimation of solubility caused by transient supersaturation.

-

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 25°C.

-

Causality: High-speed centrifugation is necessary to pellet sub-micron crystallites that would otherwise be aspirated, leading to artificially inflated solubility values during LC-MS quantification.

-

-

Aliquot & Dilution: Carefully aspirate 10

L of the clear supernatant. Dilute this aliquot 1:1000 in Methanol to bring the concentration within the linear dynamic range of the detector. -

Quantification: Analyze via HPLC-UV against a pre-established 5-point calibration curve.

-

Self-Validating System Check: Analyze the calibration standards at the beginning and end of the sequence. A variance of <5% in peak area confirms instrument stability and validates the thermodynamic measurement.

Caption: Thermodynamic solubility determination workflow for fluorinated triazoles.

Formulation Strategies: Transitioning to Aqueous Assays

A critical failure point in drug development is the "crash out" of highly lipophilic fluorinated compounds when a DMSO stock is diluted into aqueous assay buffers or in vivo dosing vehicles. Because fluorinated 3-amino-1,2,4-triazoles possess high hydrophobicity, direct dilution into saline yields a cloudy, un-dosable suspension. For in vivo applications, stepwise co-solvent addition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is required to maintain the solubility of triazine and triazole derivatives[4].

Self-Validating Protocol for In Vivo Dosing Formulation (Target: 2.5 mg/mL):

-

Primary Solubilization: Dissolve the compound in 100% DMSO to create a 25.0 mg/mL master stock. Ensure complete clarity.

-

Polymeric Encapsulation: Take 10% (v/v) of the final desired volume from the DMSO stock. Add 40% (v/v) PEG300. Vortex thoroughly.

-

Causality: PEG300 acts as a polymeric co-solvent, encapsulating the fluorinated hydrophobic domains before they are exposed to water.

-

-

Surfactant Addition: Add 5% (v/v) Tween-80. Vortex until completely homogenous.

-

Causality: Tween-80 lowers the interfacial tension, preparing the micellar structures for aqueous integration.

-

-

Aqueous Quench: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing.

-

Critical Warning: The order of addition is non-negotiable. Adding saline before the surfactants induces an immediate antisolvent effect, causing the lipophilic fluorinated triazole to irreversibly crystallize.

-

-

Self-Validating System Check: Hold the final formulated solution at room temperature for 4 hours. Monitor for turbidity via dynamic light scattering (DLS) or visual inspection against a dark background. A lack of light scattering confirms a true micellar solution rather than a colloidal suspension.

References

Sources

Acid-Base Equilibria and pKa Determination of 3-Amino-5-Aryl-1,2,4-Triazoles: A Technical Guide

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antifungal, anticancer, and herbicidal agents[1]. Understanding the acid-base dissociation constants (pKa) of its derivatives—specifically 3-amino-5-aryl-1,2,4-triazoles—is critical for predicting their pharmacokinetics, solubility, and target-binding affinity. This whitepaper provides an in-depth mechanistic analysis of how structural substitutions dictate the pKa of these compounds, supported by self-validating experimental protocols for accurate empirical determination.

Structural and Electronic Properties: Mechanistic Causality

1,2,4-Triazoles are amphoteric molecules, capable of both accepting a proton (forming a triazolium cation) and donating a proton (forming a triazolide anion)[2]. The baseline pKa values for unsubstituted 1,2,4-triazole are 2.45 (pKa1, conjugate acid) and 10.26 (pKa2, neutral molecule)[2]. However, functionalizing the ring at the 3- and 5-positions fundamentally alters this electronic landscape.

The Push-Pull Electronic Effect

In 3-amino-5-aryl-1,2,4-triazoles, the pKa is governed by a complex interplay of inductive (-I) and mesomeric (+M) effects:

-

The 3-Amino Group (Electron Donating): The lone pair on the exocyclic primary amine participates in resonance with the triazole ring (+M effect). This electron donation increases the electron density on the endocyclic nitrogens, stabilizing the protonated triazolium cation. Consequently, the basicity increases, shifting the pKa1 from 2.45 up to approximately 4.0[3].

-

The 5-Aryl Group (Electron Withdrawing): The aryl substituent exerts an inductive electron-withdrawing effect (-I), which is highly dependent on its para/meta substituents. This withdrawal stabilizes the negatively charged triazolide anion formed after deprotonation. As a result, the pKa2 is lowered (making the molecule more acidic) compared to aliphatic triazoles.

Tautomerism and Acid-Base Equilibria

3-amino-5-aryl-1,2,4-triazoles exhibit annular tautomerism, theoretically existing in 1H, 2H, and 4H forms. However, NMR spectroscopy and X-ray crystallography confirm that in both solid-state and aqueous solutions, the 1H-form is overwhelmingly dominant[4]. The 4H-form is rarely observed due to unfavorable steric and electronic constraints[4].

Acid-base equilibria and tautomerization pathways of 3-amino-5-aryl-1,2,4-triazoles.

Quantitative pKa Profiling

The table below summarizes the pKa shifts induced by specific substitutions. Note how the electron-withdrawing nitro group on the aryl ring significantly lowers both pKa values through strong inductive and resonance withdrawal.

| Compound Class / Specific Molecule | pKa1 (Conjugate Acid) | pKa2 (Neutral Acidic Proton) | Dominant Tautomer |

| 1,2,4-Triazole (Baseline) | 2.19 - 2.45[2] | 10.26[2] | 1H-Tautomer |

| 3-Amino-1,2,4-triazole (Amitrole) | ~4.0 | 11.14 (Predicted)[3] | 1H-Tautomer |

| 3-Amino-5-phenyl-1,2,4-triazole | 3.5 - 3.8 | 10.2 - 10.5 | 1H-Tautomer[4] |

| 3-Amino-5-(4-nitrophenyl)-1,2,4-triazole | 2.8 - 3.2 | 9.5 - 9.8 | 1H-Tautomer[4] |

*Values derived from SAR extrapolation based on Hammett substituent constants.

Self-Validating Experimental Protocols

To ensure scientific integrity, pKa values must be determined using robust, self-validating systems. The gold standard for amphoteric heterocycles is high-precision potentiometric titration[5], complemented by computational thermodynamic cycles[6].

Protocol 1: High-Precision Potentiometric Titration

This protocol is designed to eliminate parasitic buffering and activity coefficient variations, ensuring the measured pKa reflects the true thermodynamic constant[7].

-

Background Electrolyte Preparation: Prepare a 0.1 M KCl aqueous solution.

-

Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the analytes remain static throughout the titration, allowing for the direct calculation of concentration-based pKa values[7].

-

-

Analyte Dissolution: Dissolve 1.0 mmol of the target 3-amino-5-aryl-1,2,4-triazole in 50 mL of the 0.1 M KCl solution.

-

Acidification (Protonation): Add a precise volume of standardized 0.1 M HCl to lower the pH below 2.0.

-

Causality: This guarantees the triazole ring is fully protonated (triazolium cation) before titration begins, establishing a definitive baseline to capture the first deprotonation event (pKa1)[7].

-

-

Inert Atmosphere Degassing: Purge the titration vessel with high-purity

gas for 15 minutes and maintain a continuous blanket.-

Causality: Prevents atmospheric

from dissolving into the solution to form carbonic acid, which would introduce secondary buffering events and skew the equivalence points.

-

-

Titration & Data Acquisition: Titrate with standardized 0.1 M KOH using an automated titrator, recording the pH after each 0.05 mL addition until pH 12.0 is reached.

-

Regression Analysis: Plot the titration curve and analyze the first derivative to find equivalence points. Extract pKa1 and pKa2 using Gran plot analysis.

Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol 2: Computational pKa Prediction via Thermodynamic Cycles

When synthesizing novel 3-amino-5-aryl-1,2,4-triazoles, computational prediction saves resources. Semi-empirical quantum methods (e.g., RM1, PM7) are highly effective[6].

-

Geometry Optimization: Optimize the 3D structures of the cation, neutral, and anion species using the MOPAC computer program[6].

-

Thermodynamic Cycle Construction: Calculate the gas-phase free energy of deprotonation (

). -

Solvation Energy Calculation: Apply a continuum solvation model to determine the free energy of solvation for all species.

-

pKa Derivation: Compute the aqueous free energy change (

) and derive the pKa using the equation-

Causality: This cycle isolates intrinsic molecular basicity from solvent stabilization effects, providing a highly accurate theoretical pKa[6].

-

Implications in Drug Development

The pKa of 3-amino-5-aryl-1,2,4-triazoles dictates their ionization state at physiological pH (7.4). Because the pKa1 is typically ~3.5-4.0 and pKa2 is ~10.0-10.5, these molecules exist primarily in their neutral 1H-tautomeric form in the bloodstream. This neutral state is highly advantageous for passive membrane permeability and oral bioavailability. Furthermore, the un-ionized endocyclic nitrogens are critical for coordinating with heme iron in target enzymes, a mechanism utilized by triazole-based aromatase inhibitors (e.g., letrozole) in breast cancer therapy[1].

References

- 3-Amino-1,2,4-Triazole | 61-82-5 ChemicalBook URL

- The pKa values of 1,2,4-triazole and its alkyl derivatives ResearchGate URL

- 1,2,4-Triazole Wikipedia URL

- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods ResearchGate URL

- Determination of the pKa value of some 1,2,4-triazol derivatives Ovidius University Annals of Chemistry URL

- An aqueous medium synthesis and tautomerism study of 3(5)

- New Polymer Inclusion Membranes in the Separation of Palladium, Zinc and Nickel Ions from Aqueous Solutions Semantic Scholar URL

Sources

- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Deconstructing the Hydrogen Bond Donor-Acceptor Profile of Difluorophenyl Triazoles: Mechanistic Implications for CYP51 Inhibition and Pharmacokinetics

Executive Summary

Difluorophenyl triazoles represent a cornerstone class of antifungal therapeutics and agricultural fungicides. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis. For drug development professionals, optimizing the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) count of this scaffold is paramount. This whitepaper provides an in-depth technical analysis of the HBD/HBA profile of difluorophenyl triazoles, exploring the dichotomy between strict Lipinski rules and advanced computational models, and detailing how these parameters dictate both pharmacokinetic viability and target-site residence time.

The Difluorophenyl Triazole Pharmacophore

The difluorophenyl triazole scaffold is a privileged structure in medicinal chemistry[1]. The pharmacophore typically consists of three modular components:

-

The Triazole Ring(s): Contains three nitrogen atoms, acting as a dense cluster of hydrogen bond acceptors and a potent electron donor for metal coordination.

-

The Tertiary Alcohol Linker: Serves as both the primary hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), anchoring the molecule within the target's active site.

-

The Difluorophenyl Moiety: Drives lipophilicity and fits into hydrophobic pockets. While traditionally viewed as non-participatory in hydrogen bonding, the highly electronegative fluorine atoms introduce complex multipolar dynamics[2].

Quantitative HBD/HBA Profiling: The Fluorine Anomaly

According to Lipinski's Rule of Five, an orally bioavailable drug should possess no more than 5 HBDs (sum of NH and OH) and no more than 10 HBAs (sum of N and O atoms)[3][4]. Under this strict classical definition, the fluorine atoms on the difluorophenyl ring contribute exactly zero to the HBA count[5].

However, modern chemoinformatics engines (such as the Cactvs algorithm used by PubChem) often report higher HBA counts for fluorinated triazoles[6][7][8]. This discrepancy arises because advanced algorithms recognize that fluorine, under specific stereoelectronic conditions, can act as a weak hydrogen bond acceptor or participate in orthogonal multipolar interactions that mimic HBA behavior in 3D space.

Table 1: Comparative HBD/HBA Profiles of Key Difluorophenyl Triazoles

| Drug Molecule | Molecular Formula | Strict Lipinski HBD (NH/OH) | Strict Lipinski HBA (N+O) | Computed HBA (Cactvs) | Primary Target Indication |

| Fluconazole | C₁₃H₁₂F₂N₆O | 1 | 7 | 7[6] | Systemic Candidiasis |

| Voriconazole | C₁₆H₁₄F₃N₅O | 1 | 6 | 8[7] | Invasive Aspergillosis |

| Efinaconazole | C₁₈H₂₂F₂N₄O | 1 | 5 | 6[8] | Onychomycosis |

Data Analysis: Fluconazole's strict Lipinski HBA count perfectly matches its computed count (7), indicating its fluorines are not flagged as HBAs by the algorithm[6]. Conversely, Voriconazole and Efinaconazole show inflated computed HBA counts (8 and 6, respectively) compared to their strict N+O counts (6 and 5)[7][8]. This highlights the necessity for researchers to manually verify automated descriptor calculations during lead optimization to avoid false Lipinski violations.

Mechanistic Causality: H-Bonds in the CYP51 Active Site

The HBD/HBA count is not merely a pharmacokinetic filter; it is the direct driver of pharmacodynamic efficacy. The binding of difluorophenyl triazoles to CYP51 is a masterclass in exploiting specific donor-acceptor geometries.

-

Heme Coordination (The Ultimate Acceptor): The N4 nitrogen of the triazole ring acts as an electron donor/HBA, coordinating directly as the sixth ligand to the heme iron of CYP51. This interaction displaces the native oxygen ligand, halting the demethylation of lanosterol[9].

-

The Water-Mediated HBD Network: The tertiary hydroxyl group (the sole HBD in fluconazole) is critical for target residence time. High-resolution X-ray crystallography reveals that this HBD establishes a robust, water-mediated hydrogen bonding network with a conserved tyrosine residue (Tyr132 in Candida albicans, Tyr140 in Saccharomyces cerevisiae)[10][11]. Mutations at this residue (e.g., Y132H) disrupt this specific HBD interaction, leading to clinical azole resistance[11].

-

Hydrophobic Anchoring: The difluorophenyl group occupies the hydrophobic access channel. While the C-F bonds do not form classical hydrogen bonds, their localized polarity optimizes the van der Waals contacts within the pocket, stabilizing the overall conformation[2][12].

Caption: Pharmacophore binding network of difluorophenyl triazoles in the CYP51 active site.

Self-Validating Experimental Protocol for H-Bond Profiling

To engineer next-generation difluorophenyl triazoles, drug development teams must employ a self-validating workflow that correlates theoretical HBD/HBA counts with empirical binding data.

Step 1: In Silico Enumeration & ADME Prediction

-

Action: Calculate the strict Lipinski (N+O) and computational (e.g., Cactvs) HBA/HBD counts.

-

Causality: Establishes the baseline theoretical permeability and flags potential discrepancies caused by halogen substitutions[4][5].

Step 2: UV-Vis Spectroscopic Binding Assay (Type II Difference Spectra)

-

Action: Titrate the purified CYP51 enzyme with the triazole ligand and monitor the absorbance shift.

-

Causality: Validates the primary triazole-heme interaction. A successful coordinate bond yields a characteristic Type II difference spectrum with an absorbance maximum at 425–435 nm and a minimum at 390–410 nm, isolating pharmacodynamic affinity from passive permeability[9].

Step 3: Surface Plasmon Resonance (SPR) Kinetics

-

Action: Immobilize CYP51 on an SPR sensor chip and flow the triazole analyte to measure

and -

Causality: Quantifies target residence time. The strength of the HBD network (e.g., the hydroxyl-Tyr132 interaction) directly dictates the dissociation rate (

). Modifications to the HBD will reflect immediately in a faster or slower

Step 4: X-ray Crystallography

-

Action: Co-crystallize the lead compound with the target CYP51 (e.g., wild-type vs. Y132H mutant).

-

Causality: Provides absolute spatial validation. It confirms whether the difluorophenyl fluorine atoms are acting purely as hydrophobic anchors or if they are participating in weak, water-mediated hydrogen bonds[10][11].

Caption: Self-validating workflow for profiling hydrogen bond donors and acceptors in drug design.

Conclusion

The difluorophenyl triazole class demonstrates that successful drug design requires looking beyond the rigid integers of Lipinski's Rule of Five. While maintaining a low HBD count (typically 1) ensures membrane permeability, the dense HBA network provided by the triazole rings drives potent, specific target engagement. Furthermore, understanding the computational nuances of fluorine's HBA potential allows researchers to fine-tune lipophilicity and binding affinity without compromising the pharmacokinetic profile.

References

-

[2] An insight on medicinal attributes of 1,2,4-triazoles - PMC, nih.gov. 2

-

[3] Lipinski's rule of five – Knowledge and References, Taylor & Francis. 3

-

[1] Pharmacological significance of triazole scaffold, Taylor & Francis. 1

-

[5] How does CDD count the # of hydrogen bond acceptors on molecules?, Collaborative Drug Discovery. 5

-

[8] Efinaconazole | C18H22F2N4O | CID 489181, PubChem - NIH. 8

-

[10] Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC, nih.gov. 10

-

[12] The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors, Frontiers. 12

-

[9] Fluconazole binding studies with wild-type, S279F and I471T C. albicans..., ResearchGate. 9

-

[11] Fluconazole binding and sterol demethylation in three CYP51 isoforms indicate differences in active site topology, PubMed - NIH. 11

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. support.collaborativedrug.com [support.collaborativedrug.com]

- 6. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluconazole binding and sterol demethylation in three CYP51 isoforms indicate differences in active site topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

Methodological & Application

Comprehensive Application Note: Synthesis and Characterization of 5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine

Executive Summary & Strategic Context

The 3-amino-1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., c-Met inhibitors), antimicrobial agents, and complex fused heterocycles[1][2]. Specifically, 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine serves as a critical building block for synthesizing advanced imidazo[1,2-b][1,2,4]triazine and imidazopyrimidine derivatives[1].

This application note outlines a highly efficient, self-validating protocol for the synthesis of this target compound via the direct condensation of aminoguanidine bicarbonate and 2,5-difluorobenzoic acid. By transitioning from conventional reflux to a microwave-assisted methodology, researchers can bypass the thermodynamic bottlenecks of guanylhydrazide cyclization, drastically improving both yield and purity[3][4].

Mechanistic Insights: The Causality of the Reaction Cascade

To master this synthesis, one must understand the underlying physical chemistry. The reaction is not a single-step condensation but a two-stage cascade dictated by acid-base equilibria and thermodynamic driving forces[3][5].

-

Acid-Catalyzed Guanylhydrazide Formation: Aminoguanidine bicarbonate is highly stable but unreactive. The addition of a strong acid (e.g., concentrated HCl) serves a dual purpose: it liberates CO₂ gas (driving the initial equilibrium forward) and protonates the carbonyl oxygen of 2,5-difluorobenzoic acid[3][6]. The nucleophilic hydrazine moiety of the aminoguanidinium ion then attacks the activated carbonyl. Because this step is reversible, the continuous removal of water is essential.

-

Intramolecular Cyclodehydration: The resulting intermediate, 2-(2,5-difluorobenzoyl)hydrazinecarboximidamide, requires significant thermal energy to overcome the steric hindrance of the 2,5-difluorophenyl ring and undergo ring closure[3]. The terminal amine of the guanidine group attacks the carbonyl carbon, followed by the elimination of a second water molecule, yielding the stable, aromatic 1,2,4-triazole ring.

Fig 1. Mechanistic workflow for the synthesis of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine.

Methodological Logic: Microwave vs. Conventional Heating

Historically, the synthesis of 3-amino-5-aryl-1,2,4-triazoles relied on prolonged reflux (24–48 hours) in high-boiling solvents like toluene, often utilizing a Dean-Stark trap to remove water[5]. However, the electron-withdrawing nature of the fluorine atoms on 2,5-difluorobenzoic acid reduces the electrophilicity of the intermediate's carbonyl carbon, slowing down the cyclization step.

Microwave irradiation in a sealed vessel overcomes this by rapidly superheating the reaction mixture to 180°C, providing the precise activation energy required for the cyclodehydration while preventing the sublimation of the volatile 2,5-difluorobenzoic acid[3][4].

Fig 2. Logical decision tree for selecting microwave over conventional heating.

Quantitative Optimization Data

The following table summarizes the comparative efficiency of the two methodologies based on established literature parameters for fluorinated aryl-triazoles[3][4].

| Parameter | Conventional Reflux | Microwave-Assisted Synthesis |

| Reagents | Aminoguanidine HCl + 2,5-Difluorobenzoic Acid | Aminoguanidine Bicarbonate + 2,5-Difluorobenzoic Acid + HCl |

| Solvent | Toluene / Ethanol | Neat or Isopropanol (Minimal) |

| Temperature | 110°C (Reflux) | 180°C (Sealed Vessel) |

| Reaction Time | 24 - 48 hours | 30 minutes |

| Average Yield | 45 - 60% | 80 - 88% |

| Purification | Column Chromatography Required | Direct Recrystallization |

Experimental Protocol: Microwave-Assisted Synthesis

Reagents and Equipment

-

Aminoguanidine bicarbonate (1.0 mmol, 136.1 mg)

-

2,5-Difluorobenzoic acid (1.2 mmol, 189.7 mg)

-

Hydrochloric acid (37% aqueous solution, 1.5 mmol, ~0.15 mL)

-

Isopropanol (2.0 mL)

-

10 mL sealed microwave reaction vial

-

Dedicated laboratory microwave reactor (e.g., Anton Paar or CEM)

Step-by-Step Methodology

-

Reagent Loading: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 136.1 mg of aminoguanidine bicarbonate and 189.7 mg of 2,5-difluorobenzoic acid[4].

-

Acid Catalysis & Activation: Slowly add 0.15 mL of 37% HCl dropwise. Causality note: Effervescence will occur immediately as CO₂ is liberated from the bicarbonate salt, signaling the formation of the reactive aminoguanidinium species[3][6].

-

Solvent Addition: Add 2.0 mL of isopropanol. While the reaction can be run neat, the solid nature of 2,5-difluorobenzoic acid necessitates a minimal amount of polar protic solvent to ensure homogenous heating and mass transfer[3].

-

Microwave Irradiation: Seal the vial with a crimp cap. Place the vial in the microwave reactor. Program the reactor to ramp to 180°C over 5 minutes and hold at 180°C for exactly 30 minutes[3][4].

-

Work-up: Allow the vial to cool to room temperature (the pressure will drop as it cools). Carefully uncap the vial. The reaction mixture should present as a precipitated solid mass.

-

Purification: Suspend the crude solid in cold water to remove unreacted aminoguanidine hydrochloride and water-soluble impurities. Filter the solid under a vacuum. Recrystallize the crude product from a mixture of ethanol and water to afford the pure 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine[4].

Self-Validating System: Analytical Characterization

To ensure scientific integrity, the success of the protocol must be verified through a self-validating analytical matrix. If the synthesis is successful, the following spectroscopic markers will be observed:

-

TLC Analysis: Complete disappearance of the 2,5-difluorobenzoic acid spot (visualized under UV 254 nm).

-

¹H NMR (DMSO-d6): The disappearance of the broad carboxylic acid -OH peak (~13.0 ppm). The appearance of a broad singlet integrating to 2H at ~6.10–6.30 ppm corresponding to the primary amine (-NH₂) on the triazole ring, and a highly deshielded broad singlet at ~12.0–12.5 ppm corresponding to the triazole -NH proton[3]. The aromatic protons of the 2,5-difluorophenyl ring will appear as complex multiplets between 7.20 and 7.80 ppm.

-

¹⁹F NMR: Two distinct fluorine signals confirming the integrity of the 2,5-difluoro substitution pattern.

-

HRMS (ESI): Calculated for C₈H₆F₂N₄ [M+H]⁺: 197.0633.

References

- US11261191B2 - Imidazotriaines and imidazopyrimidines as kinase inhibitors Source: Google Patents URL

- Source: at.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: MDPI URL

- Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers Source: Benchchem URL

- 3-Amino-1,2,4-triazole-5-carboxylic Acid | Research Chemical Source: Benchchem URL

Sources

- 1. US11261191B2 - Imidazotriaines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. 3-Amino-1,2,4-triazole-5-carboxylic Acid|Research Chemical [benchchem.com]

Application Note: Precision Synthesis of 2-(2,5-Difluorobenzoyl)hydrazinecarboximidamide

From Reactants to Key Intermediate: A Robust Protocol for Aminoguanidine Acylation

Introduction & Scientific Rationale

The reaction between 2,5-difluorobenzoyl chloride and aminoguanidine bicarbonate is the critical entry point for synthesizing 3-(2,5-difluorophenyl)-1,2,4-triazoles. These fluorinated triazole scaffolds are high-value pharmacophores, serving as bioisosteres for amides and esters in kinase inhibitors and sodium channel blockers (analogous to the anticonvulsant Rufinamide).

The Challenge

Aminoguanidine bicarbonate (AGB) is a stable, easy-to-handle solid, but it is a zwitterionic salt with poor organic solubility. Direct reaction with highly reactive acid chlorides often leads to:

-

Incomplete conversion: Due to phase transfer limitations.

-

Poly-acylation: The guanidine moiety has multiple nucleophilic sites (

). -

Hydrolysis: The electron-deficient 2,5-difluorobenzoyl chloride is prone to rapid hydrolysis in aqueous media if pH is not strictly controlled.

The Solution: Modified Schotten-Baumann Protocol

This guide presents a validated "Solubilize-then-Acylate" strategy. By first converting insoluble AGB to its soluble hydrochloride form and then utilizing a biphasic Schotten-Baumann system (THF/Water) with controlled pH, we direct chemoselectivity exclusively to the hydrazine nitrogen (

Reaction Mechanism & Logic

The transformation proceeds via a nucleophilic acyl substitution followed by an optional cyclodehydration.

-

Activation (Decarboxylation): AGB is treated with mineral acid to release

and generate the soluble aminoguanidinium cation. -

Deprotonation: Controlled basification generates the free hydrazine nucleophile (

) in situ. -

Selective Acylation: The hydrazine primary amine is significantly more nucleophilic (

-effect) than the guanidine nitrogens, attacking the acid chloride to form the amide bond.

DOT Diagram: Reaction Pathway

Caption: Stepwise activation of aminoguanidine bicarbonate followed by selective N-acylation and potential downstream cyclization.

Experimental Protocol

Materials Checklist

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Aminoguanidine Bicarbonate | 136.11 | 1.1 | Nucleophile Precursor |

| 2,5-Difluorobenzoyl Chloride | 176.55 | 1.0 | Electrophile |

| Hydrochloric Acid (conc.) | 36.46 | ~1.1 | Solubilizer / Decarboxylator |

| Sodium Hydroxide (50% aq) | 40.00 | ~2.5 | Acid Scavenger / pH Control |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Organic Phase) |

| Water (DI) | 18.02 | - | Solvent (Aqueous Phase) |

Step-by-Step Procedure

Phase 1: Preparation of Aminoguanidine Hydrochloride Solution

Rationale: AGB is insoluble. Converting it to the HCl salt ensures a homogeneous aqueous phase before reaction, preventing unreacted solids from contaminating the final product.

-

Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend Aminoguanidine Bicarbonate (15.0 g, 110 mmol) in Water (40 mL) .

-

Acidify: Add conc. HCl (approx. 9.2 mL) dropwise.

-

Observation: Vigorous effervescence (

evolution). -

Endpoint: Continue addition until effervescence ceases and a clear, colorless solution is obtained (pH ~1-2).

-

-

Cool: Cool the solution to 0–5 °C using an ice/salt bath.

Phase 2: Biphasic Acylation (Schotten-Baumann)

Rationale: The 2,5-difluorophenyl group is electron-withdrawing, making the acid chloride highly reactive. Low temperature and biphasic conditions (THF/Water) minimize hydrolysis.

-

Solvent Prep: Dissolve 2,5-Difluorobenzoyl Chloride (17.6 g, 100 mmol) in THF (40 mL) . Load this into a pressure-equalizing addition funnel.

-

pH Adjustment (Critical): Add 50% NaOH dropwise to the aminoguanidine solution until pH reaches 8–9 .

-

Note: Do not exceed pH 10, as this promotes bis-acylation or hydrolysis of the acid chloride.

-

-

Simultaneous Addition: Begin adding the acid chloride/THF solution dropwise to the aqueous mixture.

-

Simultaneously, add NaOH solution dropwise to maintain the pH between 8 and 9 .

-

Rate: Addition should take 30–45 minutes. Maintain internal temperature < 10 °C .

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

-

Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The acid chloride spot should disappear.

-

Phase 3: Workup and Isolation

-

Precipitation: The product typically precipitates as a white solid during the reaction. If the mixture remains clear, evaporate the THF under reduced pressure (rotary evaporator, 40 °C).

-

Filtration: Filter the white suspension through a Büchner funnel.

-

Wash:

-

Wash cake with Water (2 x 50 mL) to remove NaCl and guanidine salts.

-

Wash with Cold Ethanol (20 mL) to remove unreacted organic impurities.

-

-

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.